![molecular formula C17H18N2O3S B4621408 4-[(allylamino)sulfonyl]-N-methyl-N-phenylbenzamide](/img/structure/B4621408.png)

4-[(allylamino)sulfonyl]-N-methyl-N-phenylbenzamide

Overview

Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves multiple steps, including acylation and catalytic hydrogenation, using starting materials like sulfonylaniline and nitrobenzoyl chloride. Optimal conditions often involve specific solvents, catalysts (e.g., Raney Ni), and controlled temperatures to achieve high yields. For instance, the synthesis of related compounds has shown total yields of up to 86.3% under precise conditions, demonstrating the efficiency of these methods in producing sulfonamide derivatives (Mao Duo, 2000).

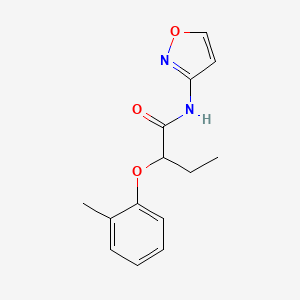

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including "4-[(allylamino)sulfonyl]-N-methyl-N-phenylbenzamide," can be characterized by techniques like IR, 1H NMR, and MS. These compounds typically exhibit specific structural features, such as the presence of sulfonamide groups and benzamide moieties, contributing to their chemical behavior and reactivity. Studies on similar sulfonamide derivatives provide insights into their molecular frameworks and structural characteristics.

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including photoinduced cyclization and radical-chain reactions, influenced by their substituents and molecular structure. For example, annulation reactions of N-allylbenzamides with N-sulfonylaminopyridinium salts under photoinduced conditions showcase the reactivity of these compounds, leading to the formation of benzosultams and sulfonamidylated derivatives (C. Pan et al., 2023).

Scientific Research Applications

Broad Specificity Antibodies for Sulfonamide Antibiotics

A study developed highly sensitive enzyme-linked immunosorbent assays (ELISAs) using antibodies raised against compounds with similar sulfonamide structures for detecting a wide range of sulfonamide antibiotic congeners in milk samples. The selectivity was achieved by designing immunizing haptens to target common aminobenzenesulfonylamino moieties, demonstrating the utility of such compounds in developing sensitive detection methods for sulfonamide antibiotics in the veterinary field (Adrián et al., 2009).

Antibacterial Evaluation of Sulfonamide Derivatives

Another research synthesized a series of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives to evaluate their antibacterial properties. Molecular docking studies were conducted to understand the interaction with bacterial protein receptors, indicating the potential of sulfonamide derivatives as antibacterial agents (Ravichandiran et al., 2015).

Novel Thermally Stable Polyimides

Research into novel diamines with built-in sulfone, ether, and amide structures led to the synthesis of thermally stable polyimides. These compounds were prepared through a series of reactions, starting with 4-aminophenol, and demonstrated promising properties for materials science applications (Mehdipour-Ataei et al., 2004).

Enantioselective Intermolecular C-H Functionalization

A study achieved the enantioselective intermolecular sp(3) C-H functionalization at allylic and benzylic positions using rhodium-catalyzed reactions with N-sulfonyl-1,2,3-triazoles, demonstrating the versatility of sulfonamide derivatives in organic synthesis (Kubiak et al., 2016).

properties

IUPAC Name |

N-methyl-N-phenyl-4-(prop-2-enylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-3-13-18-23(21,22)16-11-9-14(10-12-16)17(20)19(2)15-7-5-4-6-8-15/h3-12,18H,1,13H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIHJTIGVYSDNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4621334.png)

![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)

![3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4621362.png)

![1-{4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylthio)acetone](/img/structure/B4621364.png)

![N-{4-[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4621366.png)

![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)

![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)

![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)